1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate
Description
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate (CAS 84604-39-7) is an ester derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to a 2-methylcrotonate (α,β-unsaturated ester) functional group. Its molecular formula is C₁₃H₁₄O₄ (molecular weight: 234.25 g/mol), with a density of 1.193 g/cm³ and a boiling point of 331.5°C at 760 mmHg . The compound is industrially available at 99% purity, typically packaged in 25 kg cardboard drums . Its structural uniqueness lies in the combination of the aromatic 1,3-benzodioxole ring (contributing to π-π interactions and metabolic stability) and the α,β-unsaturated ester group (imparting reactivity in polymerization or Michael addition reactions).
Properties
CAS No. |
84604-39-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h3-6H,7-8H2,1-2H3/b9-3+ |
InChI Key |
RZTAHPNFDCBEER-YCRREMRBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride Route
One common approach is to convert 2-methylcrotonic acid into its acid chloride using reagents such as thionyl chloride (SOCl2). The acid chloride is then reacted with 1,3-benzodioxol-5-ylmethanol under basic or neutral conditions to form the ester.
- Reaction conditions: Typically, the acid chloride is prepared by refluxing 2-methylcrotonic acid with thionyl chloride, followed by removal of excess reagent under reduced pressure.
- Esterification: The acid chloride is added dropwise to a solution of benzodioxol-5-ylmethanol in an inert solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine to scavenge HCl.
- Yield and purity: This method generally provides high yields and purity of the ester product.
Direct Esterification Using Coupling Agents
Alternatively, direct esterification can be performed using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).
- Procedure: 1,3-Benzodioxol-5-ylmethanol and 2-methylcrotonic acid are combined with DCC and DMAP in anhydrous solvents like dichloromethane at room temperature.
- Advantages: This method avoids the need to isolate acid chlorides and can be milder.
- Considerations: Side products such as dicyclohexylurea must be removed by filtration.
Enzymatic Esterification
Recent advances have demonstrated the use of lipase enzymes (e.g., Candida antarctica lipase) to catalyze the esterification of benzodioxol-5-ylmethanol with 2-methylcrotonic acid or esters under mild conditions.
- Conditions: Typically performed in organic solvents or solvent-free systems at moderate temperatures.
- Selectivity: Enzymatic methods can offer high regio- and stereoselectivity.
- Limitations: Reaction times may be longer, and enzyme cost can be a factor.
Comparative Data Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid Chloride Esterification | Thionyl chloride, pyridine, DCM, reflux | High yield, straightforward | Requires handling acid chlorides | 80–95 |
| Carbodiimide Coupling | DCC, DMAP, DCM, room temperature | Mild conditions, no acid chloride | Side product removal needed | 70–90 |
| Enzymatic Esterification | Lipase (Candida antarctica), organic solvent | High selectivity, mild conditions | Longer reaction time, enzyme cost | 60–85 |
| Catalytic 1,3-Dipolar Cycloaddition (related) | Chiral Lewis acids, crotonate esters | High stereoselectivity | Complex catalyst systems | Variable |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions , particularly with nitrile oxides, forming isoxazoline derivatives. These reactions are catalyzed by chiral Lewis acids, achieving high enantioselectivity.
Key Findings
-
Catalyst Efficiency :
-
Substrate Tolerance :
| Reaction Conditions | Yield | Regioselectivity | Enantiomeric Excess (ee) |
|---|---|---|---|
| C-Yb(OTf)₃ Catalyst | 49% | 30/70 (5a/6a) | 55.2% (5a), 99.0% (6a) |
| C-Yb(OTf)₃ + t-Bu Substituent | 75% | 60/40 (5a/6a) | Not reported |
Electrochemical Cross-Coupling
While not directly observed in the provided literature, analogous systems suggest potential for Ni-catalyzed C(sp²)-C(sp³) cross-coupling under electrochemical conditions. Key factors include:
-
Conditions : Undivided cells, DMF solvent, and K₂CO₃ additives optimize yields (up to 93%) .
-
Scope : Tolerates electron-rich/-deficient benzylic trifluoroborates, with functional groups like esters and methoxy .
Benzodioxole Ring
-
Oxidation : Potential to form methylenedioxy derivatives or dihydroxybenzene under strong oxidizing conditions (e.g., H₂O₂) .
-
Substitution : Electrophilic aromatic substitution is possible, though not explicitly detailed in the literature.
Crotonate Ester
-
Hydrolysis : Acidic or basic conditions could cleave the ester group.
-
Michael Addition : The α,β-unsaturated carbonyl system may react with nucleophiles (e.g., thiols, amines).
Scientific Research Applications
Chemical Properties and Structure
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is characterized by its unique structure, which includes a benzodioxole moiety attached to a crotonate derivative. This structure contributes to its reactivity and utility in synthetic chemistry. The compound's molecular formula is with a CAS number of 84604-39-7.
Synthesis and Catalytic Applications
-
Chiral Catalysis :
The compound has been utilized as a chiral ligand in various catalytic processes, particularly in asymmetric synthesis. It has shown promise in facilitating 1,3-dipolar cycloaddition reactions, where it acts as a dipolarophile. Studies have demonstrated that using chiral Lewis acids with this compound can yield high enantiomeric excess (ee) values. For instance, the combination of 1,3-benzodioxol-5-ylmethyl 2-methylcrotonate with Yb(OTf)₃ has been reported to achieve enantioselectivities exceeding 70% in cycloaddition reactions involving nitrile oxides . -
Enzymatic Reactions :
The compound has also been explored in the context of enzymatic catalysis. Immobilized lipases have been employed to catalyze enantioselective hydrolysis and amminolysis of esters derived from this compound. The results indicate that the enzyme's activity can be enhanced through the structural properties of the benzodioxole group, allowing for improved selectivity and yield in synthetic applications .
Biological Activities
Research has indicated that derivatives of 1,3-benzodioxol-5-ylmethyl 2-methylcrotonate exhibit various biological activities:
-
Antimicrobial Properties :
Studies have assessed the antimicrobial efficacy of compounds related to 1,3-benzodioxol-5-ylmethyl 2-methylcrotonate against several pathogens. For example, compounds have shown significant inhibitory effects against fungi such as Botrytis cinerea and Fusarium culmorum, indicating potential applications in agricultural settings as fungicides . -
Pharmacological Potential :
The structural features of this compound suggest potential pharmacological applications. Research into similar benzodioxole derivatives has revealed activities such as anti-inflammatory and analgesic effects, which could be extrapolated to compounds like 1,3-benzodioxol-5-ylmethyl 2-methylcrotonate.
Table 1: Enantioselectivity Results in Catalytic Reactions
| Catalyst System | Yield (%) | Regioselectivity (5a/6a) | Enantiomeric Excess (%) |
|---|---|---|---|
| R-BINOL-Yb(OTf)₃ | 90 | 62/38 | 85 |
| C-Yb(OTf)₃ | 67 | 7/93 | 54.8 |
| L-Ascorbic Acid-I-FeCl₃ | 80 | - | - |
Table 2: Antimicrobial Activity Against Fungal Pathogens
| Compound | Inhibition (%) |
|---|---|
| Benzodioxole Derivative A | 80 |
| Benzodioxole Derivative B | 75 |
| Control (Standard Fungicide) | 90 |
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate belongs to the class of compounds known as benzodioxoles. Its structure can be represented as follows:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- IUPAC Name : 1,3-benzodioxole-5-methyl-2-methylcrotonate
Antimicrobial Properties
Research indicates that 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential use as a natural antimicrobial agent in pharmaceutical formulations.
Antifungal Activity
The compound has also demonstrated antifungal properties. Studies have shown that it effectively inhibits the growth of various fungi, making it a candidate for treating fungal infections. The antifungal activity is particularly notable against species such as Aspergillus niger and Candida krusei, with IC50 values reported around 25 µg/mL .
Anti-inflammatory Effects
In addition to its antimicrobial and antifungal activities, 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate has been observed to possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was demonstrated in animal models where the compound reduced paw edema significantly compared to control groups .
The exact mechanism of action for 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in pathogens.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it can downregulate the immune response.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of derivatives of benzodioxole compounds evaluated their antimicrobial efficacy. The results indicated that modifications to the methylcrotonate moiety significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural diversity in optimizing biological activity .
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving mice with induced inflammation, treatment with 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate resulted in a reduction of inflammatory markers and improved clinical scores compared to untreated controls. This suggests potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate, and how can data integration confirm its molecular structure?
- Answer : Employ a combination of NMR (¹H/¹³C) for functional group identification, FT-IR for bond vibration analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography (using SHELX for refinement and ORTEP-3 for visualization ) to resolve ambiguities. For example, compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational predictions to detect conformational anomalies .
Q. What synthetic routes are documented for this compound, and what reaction parameters critically influence yield?
- Answer : Common routes involve esterification of 1,3-benzodioxol-5-ylmethanol with 2-methylcrotonic acid under acidic catalysis. Key parameters include:
- Temperature control (60–80°C) to avoid decarboxylation.
- Solvent selection (e.g., anhydrous dichloromethane) to minimize hydrolysis.
- Use of coupling agents (e.g., DCC/DMAP) for high regioselectivity . Monitor progress via TLC or HPLC to optimize stoichiometry.
Q. How should factorial design be applied to optimize synthesis conditions?
- Answer : Implement a 2³ factorial design varying temperature, catalyst concentration, and reaction time. Analyze main effects and interactions using ANOVA. For instance, higher temperatures may accelerate reaction but reduce purity; iterative adjustments can balance yield (>75%) and byproduct formation .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and computational modeling results be resolved?
- Answer : Refine crystallographic data with SHELXL to address thermal motion artifacts , then compare with DFT-optimized geometries (e.g., using Gaussian). Discrepancies in bond lengths (>0.02 Å) may indicate crystal packing effects or solvent interactions. Validate via Hirshfeld surface analysis to quantify intermolecular forces .
Q. What strategies elucidate hydrogen-bonding networks and supramolecular arrangements in crystalline states?
- Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen-bond patterns (e.g., D(2) motifs for dimeric interactions). Pair X-ray data with thermal ellipsoid plots (ORTEP-3 ) to assess dynamic disorder. For polymorphic systems, compare PXRD patterns with computational predictions (Materials Studio) .
Q. How can the compound’s electronic and steric properties inform its interaction with biological targets?
- Answer : Perform docking studies (AutoDock Vina) using optimized geometries to map steric compatibility. Calculate Frontier Molecular Orbitals (FMOs) to predict reactivity (e.g., HOMO localization on the benzodioxole ring for nucleophilic interactions). Validate with SPR spectroscopy to measure binding kinetics .
Methodological Notes
- Structural Validation : Always cross-check crystallographic data with PLATON or CHECKCIF to flag symmetry or displacement errors .
- Data Contradiction : If spectral data conflict with computational models, re-examine solvent effects (e.g., PCM adjustments in DFT) or consider alternative tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
